molecular formula C96H158N32O23S2 B590638 C2-NPY CAS No. 128806-04-2

C2-NPY

Cat. No.: B590638
CAS No.: 128806-04-2
M. Wt: 2192.641
InChI Key: AUHTVBGTPPQAHO-RMIHAXJHSA-N
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Description

C2-NPY is a synthetic analogue of porcine neuropeptide Y. Neuropeptide Y is a 36-amino acid peptide that is widely distributed in the central and peripheral nervous systems. It plays a crucial role in various physiological processes, including regulation of energy balance, memory, and learning .

Preparation Methods

Synthetic Routes and Reaction Conditions

C2-NPY is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale solid-phase peptide synthesis. This method is scalable and allows for the efficient production of high-purity peptides. The process includes steps such as resin loading, chain assembly, cleavage from the resin, and purification .

Chemical Reactions Analysis

Types of Reactions

C2-NPY undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of thiols .

Scientific Research Applications

C2-NPY has a wide range of scientific research applications:

    Chemistry: It is used as a model peptide to study peptide synthesis and modification techniques.

    Biology: It is used to investigate the role of neuropeptide Y in various physiological processes, such as appetite regulation and stress response.

    Medicine: It is explored for its potential therapeutic applications in conditions such as obesity, anxiety, and depression.

    Industry: It is used in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

C2-NPY exerts its effects by binding to neuropeptide Y receptors, which are G-protein coupled receptors. These receptors are involved in various signaling pathways that regulate physiological processes such as food intake, energy metabolism, and emotional expression. The binding of this compound to these receptors activates intracellular signaling cascades that lead to the observed physiological effects .

Comparison with Similar Compounds

C2-NPY is similar to other peptides in the neuropeptide Y family, such as peptide YY and pancreatic polypeptide. it has unique properties that make it particularly useful for research:

This compound’s synthetic nature allows for precise modifications, making it a valuable tool for studying the structure-function relationships of neuropeptides .

Biological Activity

C2-NPY, a modified form of neuropeptide Y (NPY), has garnered attention due to its potential therapeutic applications and its role in various biological processes. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for further studies.

Overview of Neuropeptide Y (NPY)

Neuropeptide Y is a 36-amino acid peptide involved in numerous physiological processes, including appetite regulation, circadian rhythms, and stress response. NPY exerts its effects through various receptor subtypes (Y1, Y2, Y4, and Y5), each mediating distinct biological functions.

This compound: Structure and Modification

This compound is a synthetic analog of NPY that has been modified to enhance its stability and receptor selectivity. These modifications aim to improve its pharmacological profile for potential therapeutic uses in metabolic disorders and neurodegenerative diseases.

Research indicates that this compound interacts with NPY receptors, primarily the Y1 subtype, to exert its biological effects. The following points summarize the mechanisms through which this compound operates:

  • Inhibition of Neuronal Activity : this compound has been shown to hyperpolarize neurons in the hypothalamus, reducing their firing rates. This effect is mediated primarily through the activation of Y1 receptors, which leads to increased potassium ion conductance .
  • Modulation of Circadian Rhythms : Studies demonstrate that NPY and its analogs can phase shift circadian rhythms in neuronal cultures. This compound's ability to influence circadian timing may be linked to its modulation of GABAergic signaling .
  • Impact on Energy Homeostasis : this compound plays a role in energy balance by influencing feeding behavior and metabolic processes. Its administration has been associated with increased food intake and altered energy expenditure in animal models .

Table 1: Summary of Key Studies on this compound

StudyFindingsMethodology
Dumont et al. (1996)Identified binding affinities of NPY analogsIn vitro receptor binding assays
Potter et al. (2004)Demonstrated hyperpolarization effects on hypothalamic neuronsWhole-cell patch-clamp recordings
Gehlert et al. (1998)Explored the role of NPY in energy regulationBehavioral assays in rodent models

Case Studies

  • Hypothalamic Regulation : In a study examining the effects of this compound on hypothalamic neurons, researchers found that administration led to significant hyperpolarization and reduced neuronal firing rates. This effect was reversible with specific Y1 receptor antagonists, confirming the receptor's role in mediating these actions .
  • Circadian Rhythm Phase Shifting : Another study highlighted that this compound could induce phase shifts in circadian rhythms when applied to suprachiasmatic nucleus slices at specific circadian times. The phase advances were concentration-dependent and were blocked by GABA antagonists, suggesting a complex interplay between NPY signaling and GABAergic modulation .
  • Energy Homeostasis : In experiments involving middle-aged rats, this compound administration resulted in increased adiposity prior to weight loss phases associated with aging. This suggests a potential role for this compound in modulating energy balance across different life stages .

Properties

CAS No.

128806-04-2

Molecular Formula

C96H158N32O23S2

Molecular Weight

2192.641

InChI

InChI=1S/C96H158N32O23S2/c1-8-51(5)75(127-90(148)71-48-153-152-47-70(124-79(137)59(98)41-54-25-29-57(131)30-26-54)89(147)123-69(46-129)88(146)115-60(20-14-15-35-97)80(138)109-36-16-12-10-11-13-24-74(135)114-61(21-17-37-110-94(102)103)81(139)121-67(85(143)125-71)43-56-45-108-49-113-56)91(149)122-68(44-73(100)134)86(144)120-66(40-50(3)4)87(145)126-76(52(6)9-2)92(150)128-77(53(7)130)93(151)118-63(23-19-39-112-96(106)107)82(140)117-64(33-34-72(99)133)84(142)116-62(22-18-38-111-95(104)105)83(141)119-65(78(101)136)42-55-27-31-58(132)32-28-55/h25-32,45,49-53,59-71,75-77,129-132H,8-24,33-44,46-48,97-98H2,1-7H3,(H2,99,133)(H2,100,134)(H2,101,136)(H,108,113)(H,109,138)(H,114,135)(H,115,146)(H,116,142)(H,117,140)(H,118,151)(H,119,141)(H,120,144)(H,121,139)(H,122,149)(H,123,147)(H,124,137)(H,125,143)(H,126,145)(H,127,148)(H,128,150)(H4,102,103,110)(H4,104,105,111)(H4,106,107,112)/t51-,52-,53+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71+,75-,76-,77-/m0/s1

InChI Key

AUHTVBGTPPQAHO-RMIHAXJHSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCCCCCCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CN=CN3)CCCNC(=N)N)CCCCN)CO)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

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